molecular formula C21H17F3N4O4 B3571271 5-(3,4-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

5-(3,4-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B3571271
M. Wt: 446.4 g/mol
InChI Key: YFPJQGUXUKHYHG-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-N-[(furan-2-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and various functional groups such as methoxyphenyl and furan-2-ylmethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the 3,4-dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Incorporation of the furan-2-ylmethyl group: This step may involve nucleophilic substitution reactions or cross-coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and furan-2-ylmethyl groups.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the carboxamide group.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonates, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Products may include aldehydes, ketones, and carboxylic acids.

    Reduction: Products can range from alcohols to amines, depending on the target functional group.

    Substitution: Products vary widely based on the substituent introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in targeting kinases and other regulatory proteins.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties against certain bacterial and fungal strains.

Medicine

    Drug Development: The compound is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: Research is ongoing to understand its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Agriculture: It may find applications as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit the activity of enzymes by binding to their active sites or allosteric sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound can intercalate into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-N-[(furan-2-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound itself.

    5-(3,4-Dimethoxyphenyl)-N-[(furan-2-yl)methyl]-7-(methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: A similar compound with a methyl group instead of a trifluoromethyl group.

    5-(3,4-Dimethoxyphenyl)-N-[(furan-2-yl)methyl]-7-(chloro)pyrazolo[1,5-a]pyrimidine-3-carboxamide: A similar compound with a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O4/c1-30-16-6-5-12(8-17(16)31-2)15-9-18(21(22,23)24)28-19(27-15)14(11-26-28)20(29)25-10-13-4-3-7-32-13/h3-9,11H,10H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPJQGUXUKHYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(3,4-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(3,4-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-(3,4-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-(3,4-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-(3,4-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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